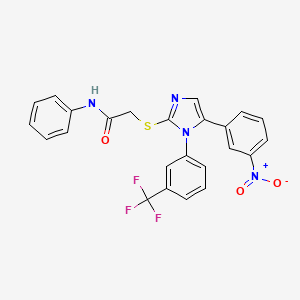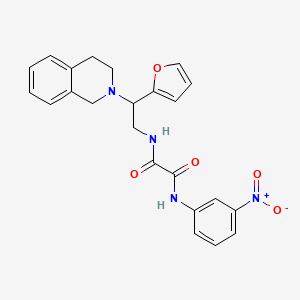![molecular formula C23H23N3O3 B2446880 2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 899409-59-7](/img/structure/B2446880.png)
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a cyclohexyl group, a furan ring, a pyrimidoquinoline core, and two carbonyl groups at the 4 and 5 positions of the pyrimidoquinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclohexyl group would add steric bulk, the furan ring would introduce aromaticity, and the carbonyl groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The furan ring could undergo electrophilic aromatic substitution, the carbonyl groups could be involved in nucleophilic addition reactions, and the pyrimidoquinoline core might participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carbonyl groups and the nonpolar cyclohexyl group .科学的研究の応用
Synthesis Techniques
A noteworthy aspect of research on pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to "2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione," involves innovative synthesis techniques. For instance, Hovsepyan et al. (2018) described a three-component one-pot synthesis method for creating a series of new pyrimido[4,5-b]quinoline derivatives through cyclocondensation. This method is significant for its efficiency and potential for biological screening applications Hovsepyan, T. R., Karakhanyan, G., Israelyan, S. G., & Panosyan, G. (2018). Russian Journal of General Chemistry.
Luminescent Properties
The luminescent properties of related compounds were explored by Tu et al. (2009), who developed a sequential three-component reaction under microwave irradiation. This method synthesizes unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing good luminescent properties that could be potentially used as organic electroluminescent (EL) media Tu, S., et al. (2009). Journal of combinatorial chemistry.
Corrosion Inhibition
Another intriguing application is in corrosion inhibition. Verma et al. (2016) studied 5-arylpyrimido-[4,5-b]quinoline-diones as sustainable corrosion inhibitors for mild steel in acidic conditions. Their research highlights the potential of these compounds to effectively retard corrosion, with one derivative showing a remarkable 98.30% efficiency. This emphasizes the compounds' practicality in industrial applications where corrosion resistance is critical Verma, C., et al. (2016). RSC Advances.
Antibacterial and Anti-inflammatory Activities
Lastly, the compound "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," a structurally related derivative, was synthesized and screened for in vitro antibreast cancer activity and anti-inflammatory activity. This study by Uwabagira and Sarojini (2019) underscores the potential therapeutic applications of these compounds, demonstrating significant cytotoxic effects against human breast adenocarcinoma cell lines and promising anti-inflammatory properties Uwabagira, N., & Sarojini, B. K. (2019). Molbank.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-18-12-6-5-11-17(18)20(27)19-22(25)24-21(15-8-3-2-4-9-15)26(23(19)28)14-16-10-7-13-29-16/h5-7,10-13,15H,2-4,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWLYZYKVTFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446797.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2446798.png)




![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)
![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)
![N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)


![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)
![Methyl 2-[6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]acetate](/img/structure/B2446815.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)